Petcm - 10129-56-3

Petcm

Catalog Number: EVT-302686
CAS Number: 10129-56-3
Molecular Formula: C8H8Cl3NO
Molecular Weight: 240.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

α-(Trichloromethyl)-4-pyridineethanol (PETCM) is a small molecule identified through high-throughput screening for its ability to activate caspase-3 in cancer cell extracts. [, ] This property positions PETCM as a valuable tool in studying apoptosis, a critical process of programmed cell death. [, , ] Research indicates that PETCM plays a role in regulating mitochondria-initiated caspase activation, a crucial step in the apoptotic pathway. [, ]

Deoxyadenosine Triphosphate (dATP)

  • Relevance: Research shows that PETCM facilitates apoptosome formation at physiological concentrations of dATP. [, ] This suggests that PETCM may influence apoptosis by modulating dATP-dependent processes.

Amphetamine

  • Relevance: Studies indicate that amphetamine can rescue corticostriatal long-term depression (LTD) in a Parkinson's disease mouse model, an effect potentially linked to caspase-3 activity. [] PETCM, similar to amphetamine, influences caspase-3 activity, suggesting a potential overlap in their mechanisms related to synaptic plasticity.
Source

Petcm is synthesized through various chemical processes, which involve the manipulation of organic precursors. The specific methods of synthesis can vary depending on the desired purity and application of the compound.

Classification

Petcm falls under the category of organic compounds, specifically as a derivative of a relevant functional group. Its classification is significant for understanding its reactivity and interactions with other substances.

Synthesis Analysis

Methods

The synthesis of Petcm can be achieved through several methods, including:

  • Condensation Reactions: These involve the combination of two or more reactants to form a larger product while releasing a small molecule, often water.
  • Substitution Reactions: This method replaces one functional group in a compound with another, allowing for the introduction of desired properties.
  • Multi-step Synthesis: A more complex approach that involves several reaction steps to build the final compound from simpler precursors.

Technical Details

The synthesis process often requires specific conditions such as temperature control, pressure settings, and the presence of catalysts to enhance reaction rates. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to verify the structure and purity of Petcm after synthesis.

Molecular Structure Analysis

Structure

The molecular structure of Petcm can be represented by its chemical formula, which reflects its composition and arrangement of atoms. Typically, it features a core structure with various functional groups attached that influence its chemical behavior.

Data

  • Molecular Weight: The molecular weight of Petcm is essential for calculating dosages in pharmaceutical applications.
  • Structural Formula: The structural formula provides insight into the connectivity between atoms within the molecule.
Chemical Reactions Analysis

Reactions

Petcm participates in various chemical reactions that can be categorized into:

  • Addition Reactions: Where new atoms or groups are added to the compound.
  • Elimination Reactions: Involving the removal of groups from Petcm, often leading to the formation of double bonds.
  • Redox Reactions: These involve electron transfer processes that can alter the oxidation state of Petcm.

Technical Details

The kinetics and thermodynamics of these reactions are crucial for understanding how Petcm behaves under different conditions. Reaction mechanisms often involve intermediates that play significant roles in determining the pathway and products formed.

Mechanism of Action

Process

The mechanism by which Petcm exerts its effects is largely dependent on its interactions at the molecular level. It may act through:

  • Enzyme Inhibition: Where Petcm binds to an enzyme, preventing substrate interaction.
  • Receptor Modulation: Influencing cellular responses by interacting with specific receptors.

Data

Studies have shown that Petcm exhibits particular affinities for certain biological targets, which can be quantified using binding assays and other biochemical techniques.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Petcm may appear as a crystalline solid or liquid depending on its formulation.
  • Solubility: Its solubility in various solvents is critical for its application in formulations.

Chemical Properties

  • Stability: The stability of Petcm under different environmental conditions (light, heat, moisture) determines its shelf life and usability.
  • Reactivity: Understanding how Petcm reacts with other chemicals is vital for safe handling and application.

Relevant Data or Analyses

Data from laboratory analyses provide insights into these properties, often summarized in tables or charts for clarity.

Applications

Scientific Uses

Petcm has diverse applications across several scientific domains:

  • Pharmaceuticals: Used as an active ingredient in drug formulations due to its therapeutic properties.
  • Materials Science: Employed in creating polymers or composites with enhanced characteristics.
  • Biotechnology: Investigated for potential uses in diagnostics or as a reagent in biochemical assays.
Introduction to PET/CT Imaging

Historical Evolution of PET/CT Technology

The conceptual foundation for integrated PET/CT systems emerged in 1991 when Dr. Rudi Egeli, a Swiss oncology surgeon, proposed incorporating CT components into the gaps between rotating bismuth germinate (BGO) block detectors of an experimental PET scanner designed by Townsend and colleagues at the University of Geneva. This innovative approach aimed to provide surgeons with more familiar anatomical references alongside functional PET data. However, technical constraints prevented immediate implementation, as conventional CT components could not physically fit within the PET scanner's structural gaps [1].

After seven years of development, the first operational PET/CT prototype was installed at the University of Pittsburgh Medical Center in 1998. This system combined a single-slice spiral CT scanner (Siemens Somatom AR.SP) with a rotating ECAT ART PET scanner (CTI PET Systems), positioning the PET components on the rear of the CT assembly to overcome spatial limitations. Crucially, this design enabled sequential acquisition of CT and PET data with a common patient bed, facilitating image alignment under the condition that patients remained immobile between scans. The prototype demonstrated significant advantages over software-based image fusion from separate scanners, particularly through the use of CT data for PET attenuation correction, which reduced overall scan duration by eliminating lengthy transmission scans [1].

Commercialization rapidly followed clinical validation:

  • 2001: GE Healthcare launched the Discovery LS, incorporating a state-of-the-art 4-slice CT scanner
  • 2003: Siemens Medical Solutions introduced the Biograph system
  • 2004: Philips Medical Solutions released the Gemini scanner

By 2006, standalone PET scanners had virtually disappeared from the market, replaced by integrated PET/CT systems. This transition accelerated globally, with over 2,500 installations operational worldwide by 2008. Technological evolution continued with advances including time-of-flight (TOF) detection (Gemini TF, 2008), extended axial fields-of-view, and statistically-based reconstruction algorithms [1] [7].

Table 1: Milestones in PET/CT Development

YearDevelopmentSignificance
1991Conceptual proposal by Egeli/TownsendFirst hybrid imaging concept
1998Pittsburgh prototype operationalClinical validation in 300+ cancer patients
2001Discovery LS commercial launchFirst 4-slice CT integration
2008Gemini TF introductionFirst commercial TOF-PET/CT
201264-slice CT integrationSub-millimeter spatial resolution

Fundamental Principles of Positron Emission Tomography (PET)

PET imaging relies on detecting paired gamma photons produced through positron-electron annihilation. Positron-emitting radionuclides (e.g., ¹⁸F, ⁶⁸Ga, ¹¹C) are incorporated into biologically active molecules and administered intravenously. As these radionuclides decay, emitted positrons travel 1-3 mm in tissue before colliding with electrons, producing two 511-keV photons traveling in opposite directions (180° apart) [2] [6].

Detection occurs via rings of scintillation detectors (typically bismuth germanate or lutetium oxyorthosilicate crystals) surrounding the patient. Coincidence detection circuits identify photon pairs arriving within 10-20 nanoseconds, establishing lines of response that map tracer distribution. Advanced PET scanners can simultaneously acquire up to 45 slices over a 16-cm axial field, with current systems achieving approximately 4-mm spatial resolution [2] [9].

The most clinically significant radiopharmaceutical is ¹⁸F-fluorodeoxyglucose (FDG), a glucose analog where the 2'-hydroxyl group is replaced by radioactive fluorine (¹⁸F, half-life: 110 minutes). Cellular uptake occurs via glucose transporters (GLUT), followed by hexokinase-mediated phosphorylation to FDG-6-phosphate. Unlike glucose, FDG-6-phosphate cannot undergo further metabolism and accumulates intracellularly in proportion to glycolytic activity. Malignant cells exhibit substantially increased FDG uptake due to:

  • Warburg effect: Preferential glycolysis even under aerobic conditions
  • GLUT overexpression: Enhanced glucose transporter expression
  • Hexokinase upregulation: Increased phosphorylation capacity [4] [10]

Quantitative analysis employs the standardized uptake value (SUV), calculated as:SUV = (Tissue radioactivity concentration) / (Injected dose / Patient weight)SUVs >9 generally indicate aggressive malignancies with poor prognosis [2] [10].

Table 2: Clinically Utilized PET Radiopharmaceuticals

RadiotracerTarget MechanismPrimary Applications
¹⁸F-FDGGlucose metabolismOncology (most cancers), Neurology
⁶⁸Ga-DOTATATESomatostatin receptorsNeuroendocrine tumors
¹⁸F-NaFHydroxyapatite bindingSkeletal metastases
¹¹C-CholineCholine kinase activityProstate cancer
¹⁸F-FAPIFibroblast activation proteinTumor stroma imaging

Integration of Computed Tomography (CT) in Hybrid Imaging Systems

CT integration addresses two fundamental limitations of standalone PET: inadequate anatomical localization and lengthy attenuation correction. Modern PET/CT systems incorporate multidetector CT scanners (up to 64 slices) within a single gantry, sharing a common patient table and image processing system. This configuration enables sequential acquisition of high-resolution anatomical data (CT) and functional metabolic data (PET) during a single examination [3] [9].

Attenuation correction represents a critical technical synergy. Traditional PET transmission scans using germanium-68 sources required 20-30 minutes. CT-based attenuation correction leverages x-ray data acquired in seconds, mapping tissue density variations to correct for photon attenuation in PET images. This innovation reduces total scan time by 25-30% while simultaneously decreasing noise compared to conventional transmission scans [3] [9].

The integration process involves:

  • CT acquisition: Spiral CT scan (typically 10-30 seconds)
  • Attenuation map generation: Conversion of Hounsfield units to 511-keV attenuation coefficients
  • PET acquisition: 20-30 minute emission scan
  • Image fusion: Software co-registration of metabolic (PET) and anatomical (CT) datasets

Technical challenges include:

  • Respiratory motion artifacts: Addressed by respiratory gating techniques
  • Metallic implant artifacts: Dental amalgams/prostheses may cause attenuation correction errors
  • Contrast timing: Intravenous contrast alters CT attenuation values but generally not PET quantification [3] [9]

Role of PET/CT in Modern Diagnostic Medicine

Oncology constitutes approximately 90% of clinical PET/CT applications, revolutionizing cancer management through:

  • Staging accuracy: PET/CT changes staging in 30-40% of cases compared to conventional imaging. Whole-body evaluation detects distant metastases missed by anatomical imaging alone [1] [10]
  • Treatment response assessment: Metabolic changes precede morphological alterations. SUV reductions >35% after chemotherapy correlate with histological response and improved survival in lymphoma [10]
  • Recurrence detection: Differentiates post-treatment inflammation from residual malignancy with >90% sensitivity, particularly valuable in head/neck and colorectal cancers [2] [10]
  • Radiotherapy planning: Delineates biologically active tumor volumes for dose escalation while sparing normal tissues [2]

Table 3: PET/CT Performance in Oncology Applications

Cancer TypeSensitivity (%)Specificity (%)Clinical Impact
Lung cancer9678Solitary nodule characterization, mediastinal staging
Lymphoma94100Response-adapted therapy guidance
Colorectal9598Recurrence detection, surgical planning
Head/neck SCC10087.5Unknown primary identification
Melanoma9894Detection of occult metastases

Neurological applications exploit the brain's high glucose utilization, with FDG-PET demonstrating characteristic metabolic patterns in:

  • Alzheimer's disease: Bilateral temporoparietal hypometabolism
  • Frontotemporal dementia: Frontal lobe hypometabolism
  • Epilepsy surgery planning: Localization of epileptogenic foci (interictal hypometabolism)
  • Brain tumor grading: Correlation between FDG avidity and histological grade [8] [10]

Cardiology applications include:

  • Myocardial viability assessment: Differentiates hibernating myocardium (preserved FDG uptake) from scar tissue
  • Infection imaging: Detects prosthetic valve endocarditis and cardiac device infections
  • Sarcoidosis evaluation: Identifies active inflammatory cardiac involvement [8] [10]

The growth trajectory of PET/CT has been extraordinary, with UK scanning volumes increasing by 300% over the past decade, reaching approximately 200,000 scans annually. This expansion reflects the modality's pivotal role in precision medicine paradigms, particularly in oncology where it alters treatment pathways in 30-40% of cases [7].

Properties

CAS Number

10129-56-3

Product Name

Petcm

IUPAC Name

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2

InChI Key

NGTDJJKTGRNNAU-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O

Synonyms

alpha-(trichloromethyl)-4-pyridineethanol
PETCM cpd

Canonical SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.